1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is known to interact with its target, nitric oxide synthase, inducible . This interaction may lead to changes in the production of nitric oxide, potentially affecting various cellular processes.
Biochemical Pathways
Given its target, it is likely to impact pathways involving nitric oxide signaling . The downstream effects of these changes could be wide-ranging, given the role of nitric oxide in numerous physiological processes.
Result of Action
Based on its target, it may influence cellular processes regulated by nitric oxide
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its target and is processed within the body .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione are not well-studied. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Future studies could explore the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-1H-indole-2,3-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment to the Indole Core: The benzodioxole moiety is then attached to the indole core via a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The final step involves the oxidation of the indole ring to form the indole-2,3-dione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the indole-2,3-dione to indole-2,3-diol. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens or nitro compounds can be used under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound’s derivatives have shown promise as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications in psychiatry.
1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane: Studied for its potential use as an anti-inflammatory agent.
1-(1,3-Benzodioxol-5-yl)-2-ethylamine: Investigated for its antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-15-11-3-1-2-4-12(11)17(16(15)19)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUXYRLARWYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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